Attenuated Inotropic Potency: Strophanthidinic Acid Backbone vs. Strophanthidin Aldehyde
Oxidation of the C10 aldehyde to a carboxylic acid dramatically reduces cardiotonic activity. While direct IC50 data for the lactone acetate is unavailable in primary literature, the foundational SAR was established using the non-acetylated acid. Strophanthidinic acid is approximately 8 times less active than strophanthidin in cats and 153 times less active in frogs. The acetylated lactone form preserves this attenuated core pharmacology, making it a unique tool for studying the contribution of the C10 position to receptor kinetics.
| Evidence Dimension | Relative Cardiotonic Activity (In Vivo Potency) |
|---|---|
| Target Compound Data | Estimated to be substantially less active than strophanthidin based on the presence of the C10 carboxylic acid moiety. |
| Comparator Or Baseline | Strophanthidin (C10 aldehyde): defined as baseline activity; Strophanthidinic acid (C10 carboxylic acid): 8x less active in cats, 153x less active in frogs. |
| Quantified Difference | ~8-fold to 153-fold reduction in potency compared to the aldehyde form, depending on species. |
| Conditions | In vivo cardiotonic assay in anesthetized cats and frogs (JPET, 1940). |
Why This Matters
This ensures the compound cannot be interchanged with potent cardiotonics for studies requiring target engagement without acute cytotoxicity.
- [1] Chen, K. K., & Anderson, R. C. (1940). THE CARDIAC ACTION OF THE DERIVATIVES OF STROPHANTHIDIN AND CYMARIN. Journal of Pharmacology and Experimental Therapeutics, 70(4), 338-346. View Source
